1-(3,4-Diethoxyphenyl)ethanol
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Overview
Description
1-(3,4-Diethoxyphenyl)ethanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 4, and an ethanol group attached to the first carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxyphenyl)ethanol can be synthesized through the reduction of 3,4-diethoxyacetophenone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . This method ensures high purity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of 3,4-diethoxyacetophenone in a controlled environment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or ester.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Performic acid in formic acid solvent is commonly used for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction reactions.
Major Products Formed:
Oxidation: The major products include the corresponding ketone and ester.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds .
Mechanism of Action
1-(3,4-Diethoxyphenyl)ethanol can be compared with other similar compounds such as 1-(3,4-Dimethoxyphenyl)ethanol. While both compounds share a similar structure, the presence of ethoxy groups in this compound imparts different chemical and physical properties compared to the methoxy groups in 1-(3,4-Dimethoxyphenyl)ethanol .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)ethanol
- 1-(4-Hydroxy-3-methoxyphenyl)ethanol
- 1-(3-Aminophenyl)ethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
208332-13-2 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
UJBOGVMFJDOUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
Origin of Product |
United States |
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